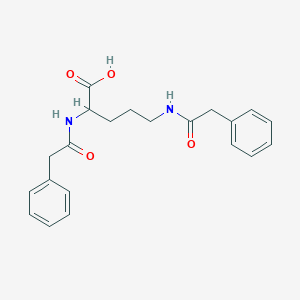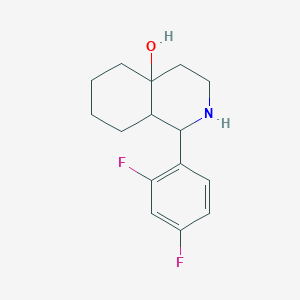
(E)-N-methyl-4-(3-propan-2-ylphenoxy)but-2-en-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-methyl-4-(3-propan-2-ylphenoxy)but-2-en-1-amine;hydrochloride is a synthetic organic compound that belongs to the class of amines. It is characterized by the presence of a phenoxy group attached to a butenyl chain, which is further connected to an amine group. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-methyl-4-(3-propan-2-ylphenoxy)but-2-en-1-amine;hydrochloride typically involves the following steps:
Formation of the phenoxy intermediate: The starting material, 3-propan-2-ylphenol, undergoes a nucleophilic substitution reaction with an appropriate halogenated butenyl compound to form the phenoxy intermediate.
Amine formation: The phenoxy intermediate is then reacted with methylamine under controlled conditions to form the desired amine compound.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to the amine compound to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-methyl-4-(3-propan-2-ylphenoxy)but-2-en-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy and amine groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while substitution reactions may result in various substituted derivatives.
Applications De Recherche Scientifique
(E)-N-methyl-4-(3-propan-2-ylphenoxy)but-2-en-1-amine;hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-N-methyl-4-(3-propan-2-ylphenoxy)but-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The phenoxy and amine groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-N-methyl-4-(3-propylphenoxy)but-2-en-1-amine;hydrochloride
- (E)-N-methyl-4-(3-isopropylphenoxy)but-2-en-1-amine;hydrochloride
- (E)-N-methyl-4-(3-tert-butylphenoxy)but-2-en-1-amine;hydrochloride
Uniqueness
(E)-N-methyl-4-(3-propan-2-ylphenoxy)but-2-en-1-amine;hydrochloride is unique due to its specific structural features, such as the propan-2-yl group attached to the phenoxy ring. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
(E)-N-methyl-4-(3-propan-2-ylphenoxy)but-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-12(2)13-7-6-8-14(11-13)16-10-5-4-9-15-3;/h4-8,11-12,15H,9-10H2,1-3H3;1H/b5-4+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIAONPZMBOVNF-FXRZFVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCC=CCNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC=C1)OC/C=C/CNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE](/img/structure/B6081480.png)
![isopropyl 4-ethyl-5-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6081482.png)

![1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTAN-1-ONE](/img/structure/B6081514.png)
![3-Benzhydryl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B6081515.png)
![2-[4-(4-methoxy-3-methylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6081520.png)
![methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B6081539.png)

![N-cyclopentyl-5-[3-(methoxymethyl)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine](/img/structure/B6081566.png)
![methyl 3-[(Z)-ethoxyiminomethyl]-2-hydroxy-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate](/img/structure/B6081571.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6081581.png)
![2-{2-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol](/img/structure/B6081585.png)
